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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752453 Get Quote

An In-Depth Technical Guide to (Z)-SU14813 Maleate: A Multi-Targeted Tyrosine Kinase

Inhibitor

Introduction
(Z)-SU14813 maleate is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK)

inhibitor.[1][2] Identified from the same chemical library as sunitinib, SU14813 demonstrates

broad-spectrum inhibitory activity against several RTKs implicated in angiogenesis, tumor

growth, and metastasis.[3][4][5] These include Vascular Endothelial Growth Factor Receptors

(VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor

(KIT), and fms-like tyrosine kinase 3 (FLT3).[3][4] Preclinical studies have shown its potent

antiangiogenic and antitumor activities, both as a monotherapy and in combination with other

chemotherapeutic agents, supporting its clinical evaluation in advanced malignancies.[2][3][4]

This guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and key experimental data related to (Z)-SU14813 maleate.

Chemical Structure and Physicochemical Properties
(Z)-SU14813 maleate is the maleate salt of SU14813. Its chemical and physical properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

(Z)-but-2-enedioic acid;5-[(Z)-

(5-fluoro-2-oxo-1H-indol-3-

ylidene)methyl]-N-[(2S)-2-

hydroxy-3-morpholin-4-

ylpropyl]-2,4-dimethyl-1H-

pyrrole-3-carboxamide

[6]

Molecular Formula C27H31FN4O8 [6][7][8]

Molecular Weight 558.56 g/mol [6][7][8]

Appearance Solid [8][9]

Solubility DMSO: 44-66.67 mg/mL [7][10][11]

Mechanism of Action: Inhibition of Key Signaling
Pathways
SU14813 exerts its therapeutic effects by binding to and inhibiting the phosphorylation of

multiple RTKs.[1] This simultaneous inhibition of several critical signaling pathways involved in

tumor progression and angiogenesis is a key feature of its mechanism of action.[3][4] The

primary targets of SU14813 are members of the split-kinase domain RTK family, including

VEGFRs, PDGFRs, KIT, and FLT3.[3] Inhibition of these receptors leads to the suppression of

downstream signaling cascades, resulting in the inhibition of cellular proliferation and

angiogenesis, and the induction of apoptosis.[1]
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SU14813 inhibits multiple RTKs, blocking downstream signaling.

Pharmacological Properties
Biochemical Kinase Inhibitory Activity
SU14813 demonstrates potent inhibitory activity against a range of receptor tyrosine kinases in

biochemical assays. The IC50 values, representing the concentration of the inhibitor required to

reduce enzyme activity by 50%, are summarized below.
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Target Kinase IC50 (nM)

VEGFR1 2

VEGFR2 50

PDGFRβ 4

KIT 15

FLT3 2-50

CSF1R/FMS 2-50

References:[7][8][9][10][12][13]

Cellular Activity
In cell-based assays, SU14813 effectively inhibits both ligand-dependent and autonomous

receptor phosphorylation, as well as cell proliferation and survival.

Cellular Assay Cell Line IC50 (nM)

Receptor Phosphorylation

VEGFR-2
Porcine Aortic Endothelial

Cells
5.2

PDGFR-β
Porcine Aortic Endothelial

Cells
9.9

KIT
Porcine Aortic Endothelial

Cells
11.2

Cell Growth Inhibition

U-118MG (glioblastoma) U-118MG 50-100

References:[3][7][10]

In Vivo Antitumor Efficacy
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SU14813 has demonstrated significant, dose-dependent antitumor activity in various preclinical

xenograft models. Oral administration of SU14813 has led to tumor regression, growth arrest,

or substantial growth delay.[3][4] The plasma concentration required for in vivo target inhibition

is estimated to be between 100 and 200 ng/mL.[3][4][7] Furthermore, combination therapy with

agents such as docetaxel has shown enhanced antitumor effects.[2][3][4]

Tumor Model Treatment Outcome

786-O (Renal) Monotherapy Regression

MV4;11 (AML) Monotherapy Regression

Colo205 (Colon) Monotherapy Growth Arrest

C6 (Glioma) Monotherapy Growth Delay

MV522 (Lung) Monotherapy Growth Delay

LLC (Lewis Lung Carcinoma) Combination with Docetaxel
Enhanced tumor growth

inhibition and survival

References:[2][3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of SU14813.

Biochemical Kinase Assay
This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of target

kinases.
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Workflow for a typical biochemical kinase inhibition assay.

Protocol:

Enzyme and Substrate Preparation: Glutathione S-transferase (GST) fusion proteins

containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A

corresponding specific substrate is prepared.[3]

Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.

Inhibitor Addition: SU14813 is added to the reaction mixture at various concentrations.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.
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Detection: The amount of phosphorylated substrate is quantified. This can be achieved

through methods such as ELISA using a phospho-specific antibody or by measuring the

incorporation of radiolabeled phosphate from [γ-32P]ATP.

Data Analysis: The percentage of inhibition at each SU14813 concentration is calculated

relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a

dose-response curve.[3]

Cellular Receptor Phosphorylation Assay
This assay measures the ability of SU14813 to inhibit the phosphorylation of its target

receptors within a cellular context.

Protocol:

Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 or porcine aortic

endothelial cells) are cultured in 96-well plates.[3]

Serum Starvation: Cells are serum-starved overnight to reduce basal receptor

phosphorylation.[3]

Compound Treatment: Cells are pre-incubated with varying concentrations of SU14813.[3]

Ligand Stimulation: The corresponding ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is

added to stimulate receptor phosphorylation. For constitutively active receptors like FLT3-

ITD, this step is omitted.[3]

Cell Lysis: The cells are lysed to release cellular proteins.

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed to quantify the level of

phosphorylated receptor. A capture antibody specific for the total receptor protein is coated

on the plate, and a detection antibody specific for the phosphorylated form of the receptor is

used for quantification.[3]

Data Analysis: The IC50 value is calculated based on the reduction in receptor

phosphorylation at different SU14813 concentrations.[3]
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Growth Factor-Stimulated Endothelial Cell Survival
Assay
This assay evaluates the effect of SU14813 on the survival of endothelial cells, a key process

in angiogenesis.

Protocol:

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.

[3]

Starvation: The cells are starved in a low-serum medium.[3]

Compound and Growth Factor Treatment: The cells are treated with various concentrations

of SU14813, followed by the addition of a growth factor such as VEGF or bFGF to stimulate

cell survival.[3]

Incubation: The cells are incubated for a period of 3 days.[3]

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Data Analysis: The IC50 value is determined by plotting cell viability against the

concentration of SU14813.[3]

In Vivo Antitumor Efficacy Studies
These studies assess the antitumor activity of SU14813 in living organisms, typically in mouse

xenograft models.

Protocol:

Tumor Cell Implantation: Human or rat tumor cells are implanted subcutaneously into

immunocompromised mice.[3]

Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment Administration: SU14813 is administered to the mice, typically via oral gavage, at

various doses and schedules (e.g., twice daily).[3] A control group receives a vehicle

solution.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. Tumor growth inhibition is calculated. In some studies,

animal survival is the primary endpoint.[3]

Pharmacodynamic Analysis: To correlate antitumor activity with target inhibition, tumor

tissues can be collected at different time points after treatment to measure the

phosphorylation status of target RTKs.[3]

Conclusion
(Z)-SU14813 maleate is a promising multi-targeted tyrosine kinase inhibitor with potent

antiangiogenic and antitumor properties. Its ability to simultaneously inhibit key RTKs involved

in cancer progression provides a strong rationale for its development as a therapeutic agent.

The comprehensive data from biochemical, cellular, and in vivo studies highlight its potential for

the treatment of various malignancies. The detailed experimental protocols provided in this

guide serve as a valuable resource for researchers in the field of oncology and drug

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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